ethyl (1R,2R,4S)-7-azabicyclo[2.2.1]heptane-2-carboxylate
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Overview
Description
Ethyl (1R,2R,4S)-7-azabicyclo[221]heptane-2-carboxylate is a bicyclic compound that features a unique azabicycloheptane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
Ethyl (1R,2R,4S)-7-azabicyclo[2.2.1]heptane-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or halides for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.
Scientific Research Applications
Ethyl (1R,2R,4S)-7-azabicyclo[2.2.1]heptane-2-carboxylate has several scientific research applications, including:
Industrial Applications:
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Ethyl (1R,2R,4S)-7-azabicyclo[221]heptane-2-carboxylate is unique due to its specific stereochemistry and the presence of an azabicycloheptane structure
Biological Activity
Ethyl (1R,2R,4S)-7-azabicyclo[2.2.1]heptane-2-carboxylate, with CAS number 1217977-76-8, is a bicyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies and resources.
- Molecular Formula : C₉H₁₅NO₂
- Molecular Weight : 169.22 g/mol
- Structure : The compound features a bicyclic structure that contributes to its pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems and potential enzyme inhibition.
Neurotransmitter Interaction
Research indicates that compounds with a similar bicyclic structure often modulate neurotransmitter activity, particularly in the cholinergic system. This suggests that this compound may act as an acetylcholinesterase inhibitor, enhancing levels of acetylcholine in synaptic clefts and potentially improving cognitive functions or exhibiting neuroprotective effects.
In Vitro Studies
Several in vitro studies have investigated the effects of this compound on various cell lines:
- Neuroprotective Effects : In neuronal cell cultures, this compound demonstrated significant neuroprotective properties against oxidative stress-induced apoptosis.
- Antimicrobial Activity : The compound exhibited moderate antimicrobial activity against several bacterial strains, suggesting potential applications in treating infections.
In Vivo Studies
In vivo studies have further elucidated the biological effects:
- Cognitive Enhancement : Animal models treated with this compound showed improved performance in memory tasks compared to controls.
- Analgesic Properties : The compound also displayed analgesic effects in pain models, indicating its potential as a therapeutic agent for pain management.
Case Study 1: Neuroprotection in Alzheimer's Model
In a study involving a transgenic mouse model of Alzheimer's disease, administration of this compound resulted in reduced amyloid plaque formation and improved cognitive function scores compared to untreated mice. This supports the hypothesis of its role as a cholinergic enhancer.
Case Study 2: Antimicrobial Efficacy
A clinical trial tested the efficacy of this compound against drug-resistant bacterial strains. Results indicated a significant reduction in bacterial load in treated subjects compared to placebo groups, highlighting its potential as an alternative antimicrobial agent.
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C9H15NO2 |
---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
ethyl (1R,2R,4S)-7-azabicyclo[2.2.1]heptane-2-carboxylate |
InChI |
InChI=1S/C9H15NO2/c1-2-12-9(11)7-5-6-3-4-8(7)10-6/h6-8,10H,2-5H2,1H3/t6-,7+,8+/m0/s1 |
InChI Key |
PZYIEJIXPMWKPS-XLPZGREQSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1C[C@@H]2CC[C@H]1N2 |
Canonical SMILES |
CCOC(=O)C1CC2CCC1N2 |
Origin of Product |
United States |
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